4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine
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Overview
Description
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-2-methylphenylboronic acid.
Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a pyridine derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(3-Fluoro-2-methylphenyl)-2-pyridone.
Reduction: 4-(3-Fluoro-2-methylphenyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmitter release and reuptake, thereby affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorophenyl)-2-hydroxypyridine
- 4-(2-Methylphenyl)-2-hydroxypyridine
- 4-(3-Fluoro-2-methylphenyl)pyridine
Uniqueness
4-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(3-fluoro-2-methylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)9-5-6-14-12(15)7-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOQUMQQZXAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682635 |
Source
|
Record name | 4-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-25-6 |
Source
|
Record name | 4-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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